3-amino-5-isopropyl-1,2,4-triazole nitrate chemical properties
3-amino-5-isopropyl-1,2,4-triazole nitrate chemical properties
The following technical guide provides an in-depth analysis of 3-amino-5-isopropyl-1,2,4-triazole nitrate , structured for researchers in energetic materials and pharmaceutical synthesis.
CAS (Free Base): 22882-41-3 | Class: Nitrogen-Rich Heterocyclic Salt
Executive Summary & Core Utility
3-amino-5-isopropyl-1,2,4-triazole nitrate is the nitrate salt of a 3,5-disubstituted-1,2,4-triazole. It represents a functional intersection between insensitive high-energy materials (IHEMs) and pharmaceutical intermediates .
-
Energetic Context: As a member of the aminotriazolium nitrate family, it serves as a lower-sensitivity, lower-density analog to the parent 3-amino-1,2,4-triazole nitrate. The isopropyl group acts as a steric and fuel-rich diluent, reducing detonation velocity while potentially improving thermal stability or binder compatibility.
-
Pharmaceutical Context: The free base is a critical scaffold for bioactive molecules (e.g., H2-receptor antagonists, kinase inhibitors). The nitrate salt form is often utilized for purification, crystallization, or as a stable storage form of the basic triazole.
Chemical Structure & Identity
Molecular Configuration
The compound consists of a protonated triazole ring (cation) and a nitrate anion. The isopropyl group at the C5 position introduces significant steric bulk compared to methyl- or hydrogen-substituted analogs.
Key Structural Features:
-
Cation: 3-amino-5-isopropyl-1,2,4-triazolium (
). Protonation typically occurs at the N4 position of the ring, stabilizing the aromatic system. -
Anion: Nitrate (
), contributing oxygen for combustion/decomposition. -
Tautomerism: The free base exists in equilibrium between 1H, 2H, and 4H tautomers. In the salt form, the lattice energy locks the cation into a specific protonated state.
Visualization of Synthesis & Structure
The following diagram illustrates the retrosynthetic pathway and the salt formation process.
Figure 1: Synthetic pathway from precursor materials to the final nitrate salt.
Physicochemical Properties[2][3][4][5][6]
The introduction of the isopropyl group alters the physical profile significantly compared to the parent aminotriazole.
| Property | Value / Characteristic | Note |
| Molecular Formula | Salt stoichiometry 1:1 | |
| Molecular Weight | 189.17 g/mol | Free base: 126.16 g/mol |
| Physical State | White to off-white crystalline solid | Hygroscopic tendency |
| Melting Point | 125–127 °C (Free Base) | Salt MP is typically higher (>140°C) but lower than parent due to alkyl bulk.[1] |
| Solubility | High in | Nitrate anion confers water solubility; Isopropyl group aids organic solubility. |
| Density (Est.) | 1.35 – 1.45 g/cm³ | Lower than parent (1.59 g/cm³) due to isopropyl steric hindrance. |
| Acidity (pKa) | ~4.0 (Conjugate acid) | Weakly basic free base; forms stable salts with strong acids. |
Synthesis & Fabrication Protocols
Step 1: Synthesis of the Free Base
Reaction: Condensation of aminoguanidine bicarbonate with isobutyric acid.
-
Reagents: Mix aminoguanidine bicarbonate (1.0 eq) and isobutyric acid (1.2 eq).
-
Conditions: Heat to melt (solvent-free) or reflux in toluene/xylene with a Dean-Stark trap to remove water.
-
Cyclization: Maintain temperature at 120–140°C for 4–6 hours. The elimination of water drives the formation of the 1,2,4-triazole ring.
-
Workup: Cool to precipitate the crude product. Recrystallize from Ethanol/Water to obtain 3-amino-5-isopropyl-1,2,4-triazole.
Step 2: Formation of the Nitrate Salt
Reaction: Acid-base neutralization.
-
Dissolution: Dissolve the purified free base in a minimal amount of warm water or methanol.
-
Acidification: Slowly add dilute Nitric Acid (
, 65%) dropwise while stirring. Monitor pH until it reaches ~1–2.-
Caution: Reaction is exothermic. Maintain temperature < 50°C to prevent nitration of the ring or decomposition.
-
-
Crystallization: Cool the solution to 0–4°C. If no precipitate forms, add cold diethyl ether or acetone to induce precipitation.
-
Filtration: Filter the white crystals and dry under vacuum over
(phosphorus pentoxide) to remove moisture.
Energetic Properties & Performance
Context: While the parent compound (3-amino-1,2,4-triazole nitrate) is a known energetic material, the isopropyl derivative functions as a modified energetic salt.
Theoretical Performance (Calculated)
The isopropyl group adds carbon and hydrogen (fuel) but no oxygen, lowering the oxygen balance and density.
-
Oxygen Balance (
): More negative than the parent, indicating fuel-rich combustion. -
Detonation Velocity (
): Estimated at 6,800 – 7,200 m/s . (Parent compound is ~8,000 m/s). -
Sensitivity: Reduced impact and friction sensitivity compared to the methyl analog due to the "cushioning" effect of the isopropyl chain.
Decomposition Pathway
Thermal decomposition typically proceeds via ring rupture followed by oxidation of the alkyl chain.
Figure 2: Thermal decomposition pathway.
Spectroscopic Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
-
IR Spectroscopy (FT-IR):
-
3100–3400 cm⁻¹: Primary amine (
) stretching (broadened by H-bonding in salt). -
2800–3000 cm⁻¹: Aliphatic C-H stretching (strong signals from Isopropyl group).
-
1384 cm⁻¹: Characteristic strong band for Nitrate anion (
). -
1600–1650 cm⁻¹: C=N ring stretching.
-
-
¹H NMR (DMSO-d₆):
- 1.2–1.3 ppm (Doublet, 6H): Isopropyl methyl groups.
- 2.9–3.1 ppm (Septet, 1H): Isopropyl methine proton.
-
7.0–9.0 ppm (Broad singlets): Exchangeable protons (
, Triazole-NH, from salt).
Safety & Handling
Hazard Classification: Oxidizing Solid / Irritant.
-
Compatibility: Incompatible with strong reducing agents, powdered metals, and strong bases (liberates free base).
-
Storage: Store in a cool, dry place away from combustibles. As a nitrate salt, it is hygroscopic; moisture absorption can alter energetic performance and cake the material.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a blast shield when working with quantities >5g due to potential energetic decomposition.
References
-
Bagal, L. I., Pevzner, M. S., & Lopyrev, V. A. (1967).[2] Basicity of 1,2,4-triazole derivatives. Chemistry of Heterocyclic Compounds.
-
Mori, M., Kumasaki, M., & Atobe, M. (2021).[2] Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate. Journal of Energetic Materials.
-
Chernyshev, V. M., et al. (2006).[3] Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry.
-
PubChem Database. (2025).[4] Compound Summary for CAS 22882-41-3 (3-amino-5-isopropyl-1,2,4-triazole). National Center for Biotechnology Information.
Sources
- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 2. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-5-methyl-4H-1,2,4-triazole | C3H6N4 | CID 234610 - PubChem [pubchem.ncbi.nlm.nih.gov]
